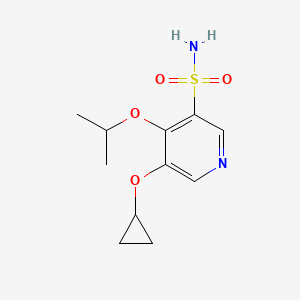
5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide: is a chemical compound with the molecular formula C11H16N2O4S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with sulfonamide reagents. The process may include steps such as cyclopropanation and isopropoxylation to introduce the cyclopropoxy and isopropoxy groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is used as a building block in organic synthesis. It is employed in the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide derivatives in biological systems .
Medicine: Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
- 4-Cyclopropoxy-5-isopropoxypyridine-3-sulfonamide
- 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonic acid
- 4-Isopropoxy-5-cyclopropoxypyridine-3-sulfonamide
Comparison: Compared to similar compounds, 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity. For example, the presence of both cyclopropoxy and isopropoxy groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H16N2O4S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-11-9(17-8-3-4-8)5-13-6-10(11)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clave InChI |
CVHUTSJIIBMHFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


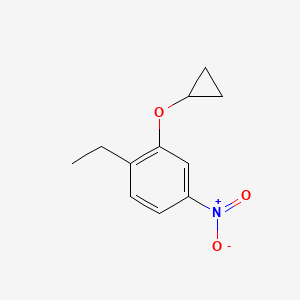
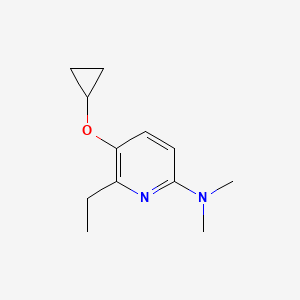
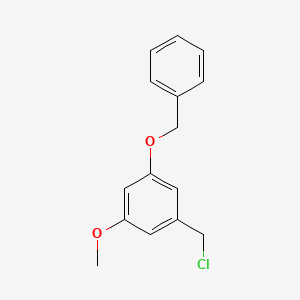
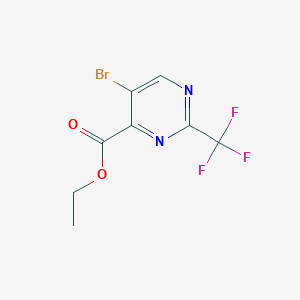

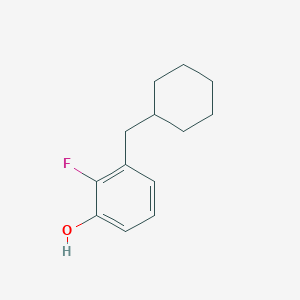



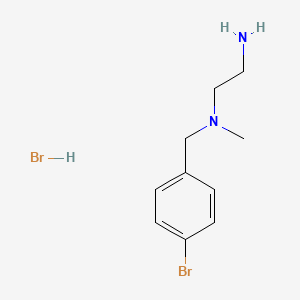
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)



